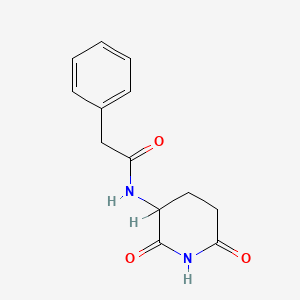

3-Phenylacetylamino-2,6-piperidinedione

CAS No.: 77658-84-5

Cat. No.: VC1725356

Molecular Formula: C13H14N2O3

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77658-84-5 |

|---|---|

| Molecular Formula | C13H14N2O3 |

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | N-(2,6-dioxopiperidin-3-yl)-2-phenylacetamide |

| Standard InChI | InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18) |

| Standard InChI Key | OQGRFQCUGLKSAV-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2 |

| Canonical SMILES | C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Nomenclature

3-Phenylacetylamino-2,6-piperidinedione is identified by the CAS registry number 77658-84-5. This compound is known by several synonyms in scientific literature, including N-(2,6-dioxopiperidin-3-yl)-2-phenylacetamide and benzeneacetamide, N-(2,6-dioxo-3-piperidinyl)- . The compound is also notably recognized as Antineoplaston A10, a designation that frequently appears in cancer research literature . It's important to note that while abbreviations such as ANP-A-10 or ANPA-10 have been used in some publications, this review will consistently refer to the full chemical name to maintain clarity and precision.

Molecular Structure

The molecular formula of 3-phenylacetylamino-2,6-piperidinedione is C13H14N2O3, with a molecular weight of 246.26 g/mol . Structurally, this compound features a piperidine ring substituted with both an acetylamino group and a phenyl group. The piperidine ring contains two carbonyl groups at positions 2 and 6, forming a piperidinedione structure. The phenylacetyl group is attached to the nitrogen atom at position 3 of the ring, resulting in the distinctive arrangement that defines this compound .

The structure contains one undefined atom stereocenter, indicating the potential existence of stereoisomers . This stereochemical feature may be significant for its biological activity and interactions with target molecules in biological systems.

Physical and Chemical Properties

3-Phenylacetylamino-2,6-piperidinedione possesses several notable physical and chemical properties that influence its behavior in various environments and applications. Table 1 summarizes the key physical and chemical properties of this compound.

The moderate lipophilicity (XLogP3-AA value of 0.4) suggests that this compound may have balanced solubility characteristics, potentially facilitating its absorption across biological membranes while maintaining some water solubility . The presence of two hydrogen bond donors and three hydrogen bond acceptors enables the compound to engage in hydrogen bonding, which may be crucial for its interactions with biological receptors or target molecules .

Synthesis and Characterization

The synthesis of 3-phenylacetylamino-2,6-piperidinedione has been described in several studies, with improvements to the synthetic methods being reported over time. Revelle et al. detailed an improved synthesis of this compound and its hydrolysis products, highlighting advancements in the preparation methods .

Improved Synthetic Methods

Flash chromatography has proven superior to extraction methods for isolating synthetic standards and hydrolysates of this compound . This technique offers better separation and purity of the target compound, which is essential for both research and potential pharmaceutical applications. The synthesis of one of its hydrolysis products, (phenylacetyl)isoglutamine (PAIG), directly from commercial isoglutamine has demonstrated consistently better yields than previously reported methods .

Analytical Characterization

The structural characterization of 3-phenylacetylamino-2,6-piperidinedione and its derivatives has been conducted using advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H and 13C NMR, has been employed to confirm the structure of this compound and its hydrolysis products . Multiple quantum coherence NMR methods, including HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), have provided unambiguous structural assignments for key isomers .

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and tandem mass spectrometry (HPLC-MS-MS) have further validated the structures of the compound and its hydrolysates . These analytical approaches offer high specificity and sensitivity, enabling researchers to distinguish between isomeric forms and confirm molecular structures with high confidence.

Hydrolysis Studies and Degradation Products

Hydrolysis studies of 3-phenylacetylamino-2,6-piperidinedione have provided valuable insights into its stability and degradation pathways under various conditions. These studies are crucial for understanding the compound's behavior in biological systems and pharmaceutical formulations.

Hydrolysis Products

Research has identified several key hydrolysis products of 3-phenylacetylamino-2,6-piperidinedione under both acidic and alkaline conditions . Table 2 summarizes these hydrolysis products.

| Hydrolysis Product | Abbreviation | Formation Conditions | Characterization Methods |

|---|---|---|---|

| (Phenylacetyl)-glutamine | PAG | Acid and alkaline hydrolysis | 1H and 13C NMR, HPLC-MS, HMQC, HMBC |

| (Phenylacetyl)isoglutamine | PAIG | Acid and alkaline hydrolysis | 1H and 13C NMR, HPLC-MS, HMQC, HMBC |

| (Phenylacetyl)-glutamic acid | PAGA | Acid and alkaline hydrolysis | 1H and 13C NMR, HPLC-MS |

The formation of these hydrolysis products indicates potential metabolic pathways for 3-phenylacetylamino-2,6-piperidinedione in biological systems. The compound's hydrolysis behavior may influence its pharmacokinetics, bioavailability, and duration of action when used in therapeutic applications.

Stability Considerations

The stability of 3-phenylacetylamino-2,6-piperidinedione is influenced by environmental factors such as pH and temperature . Understanding these stability parameters is essential for developing appropriate formulation strategies and storage conditions for pharmaceutical preparations containing this compound. The hydrolysis studies conducted by Revelle et al. confirmed the reproducibility of previous hydrolysis findings, establishing a reliable foundation for understanding the compound's degradation behavior .

Biological Activity and Pharmacological Applications

3-Phenylacetylamino-2,6-piperidinedione, particularly when referred to as Antineoplaston A10, has been investigated for various biological activities, with a significant focus on its potential antineoplastic properties.

Antineoplastic Properties

This compound has been studied as part of a class of agents known as antineoplastons, which are investigated for their potential anticancer activities. The National Cancer Institute (NCI) Drug Dictionary lists this compound under the name Antineoplaston A10, with an Investigational New Drug (IND) number of 43013 and an NSC code of 619130 . This classification indicates that the compound has been subject to formal investigational studies in cancer research.

Research Applications and Future Directions

The research applications of 3-phenylacetylamino-2,6-piperidinedione extend beyond its potential therapeutic uses. The compound has been used in various research contexts to understand fundamental biological processes and develop novel analytical methodologies.

Metabolic Studies

The compound and its derivatives have been employed in metabolic studies. For instance, research has examined the contribution of proteolytic and metabolic sources to hepatic glutamine through deuterium NMR analysis of urinary phenylacetylglutamine enrichment . These studies provide insights into glutamine metabolism, which is critical for understanding both normal physiological processes and dysregulated metabolic pathways in diseases like cancer.

Future Research Opportunities

Several avenues for future research on 3-phenylacetylamino-2,6-piperidinedione emerge from the current literature:

-

Further exploration of structure-activity relationships to optimize biological efficacy and reduce potential toxicity

-

Development of improved synthetic routes to enhance yield, purity, and cost-effectiveness

-

Comprehensive pharmacokinetic and pharmacodynamic studies to better understand the compound's behavior in biological systems

-

Controlled clinical trials to rigorously evaluate therapeutic potential in various cancer types

-

Investigation of potential applications beyond oncology, based on the compound's chemical properties and biological interactions

These research directions could substantially advance our understanding of this compound and potentially lead to practical applications in medicine and biotechnology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume